molecular formula C7H16Cl2N2 B2817460 [2-(Dimethylamino)ethyl](prop-2-yn-1-yl)amine dihydrochloride CAS No. 2225147-16-8

[2-(Dimethylamino)ethyl](prop-2-yn-1-yl)amine dihydrochloride

Cat. No.: B2817460
CAS No.: 2225147-16-8
M. Wt: 199.12
InChI Key: RMGYYDBWXVFHIG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethylamine dihydrochloride is a secondary amine salt featuring a dimethylaminoethyl group and a propargyl (prop-2-yn-1-yl) substituent. The dihydrochloride form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its structure combines a tertiary amine (dimethylaminoethyl) and an alkyne (propargyl) group, enabling diverse reactivity, including nucleophilic substitution and coordination chemistry .

Properties

IUPAC Name

N',N'-dimethyl-N-prop-2-ynylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-4-5-8-6-7-9(2)3;;/h1,8H,5-7H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGYYDBWXVFHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC#C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethylamine 2hcl typically involves the reaction of dimethylamine with propargyl bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like potassium carbonate to neutralize the hydrogen bromide formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 2-(Dimethylamino)ethylamine 2hcl is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethylamine 2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

2-(Dimethylamino)ethylamine 2hcl has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Key Applications/Findings
2-(Dimethylamino)ethylamine dihydrochloride Dimethylaminoethyl, propargyl C₇H₁₇Cl₂N₂ ~199 Potential pharmaceutical intermediate; enhanced solubility due to dihydrochloride salt .
(R)-1-Methyl-prop-2-ynylamine hydrochloride () Propargyl, methyl C₄H₈ClN 105.45 Chiral building block in asymmetric synthesis; simpler structure with limited functionality .
2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine hydrochloride () Propargyl thioether, ethylamine C₅H₁₀ClNS 151.53 Sulfur-containing analog; potential for thiol-alkyne "click" chemistry .
(2S)-1-Aminopropan-2-ylamine dihydrochloride () Difluoroethyl, aminopropyl C₅H₁₄Cl₂F₂N₂ 210.9 Fluorinated diamine; used in medicinal chemistry for metabolic stability .
S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride () Dimethylaminoethyl, pseudothiourea C₅H₁₄Cl₂N₄S 232.97 Sensitizing agent; restricted due to safety concerns .

Physicochemical Properties

Property Target Compound (R)-1-Methyl-prop-2-ynylamine HCl (2S)-1-Aminopropan-2-ylamine diHCl
Hydrogen Bond Donors 2 (amine HCl) 2 3
Rotatable Bonds 4 1 4
Topological Polar SA ~24.9 Ų ~26.7 Ų ~44.3 Ų
Solubility High (dihydrochloride salt) Moderate High (dihydrochloride salt)

Research Findings and Industrial Relevance

  • Material Science: demonstrates that dimethylaminoethyl-containing compounds enhance resin polymerization efficiency, implying applications in polymer chemistry .
  • Asymmetric Synthesis : Chiral propargylamines like (R)-1-Methyl-prop-2-ynylamine hydrochloride are critical in producing enantioselective catalysts, a niche the target compound could explore .

Biological Activity

2-(Dimethylamino)ethylamine dihydrochloride is a compound that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a dimethylamino group and a propargyl moiety, which contribute to its reactivity and interaction with various biological targets. The molecular formula is C7H12Cl2N2C_7H_{12}Cl_2N_2, indicating the presence of two hydrochloride groups.

The biological activity of 2-(Dimethylamino)ethylamine dihydrochloride primarily involves its interaction with specific enzymes and receptors. It can modulate enzymatic activity by binding to active sites or altering conformations, thereby impacting cellular signaling pathways. This modulation can lead to various physiological effects, including changes in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound has multiple biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that 2-(Dimethylamino)ethylamine dihydrochloride exhibited significant inhibition of certain cancer cell lines, with IC50 values indicating moderate potency against specific targets (Table 1) .
Cell LineIC50 (μM)Reference
MCF-7 (Breast)15
PC-3 (Prostate)20
Caco2 (Colon)25
  • Mechanistic Insights : The compound was shown to inhibit the HSET protein, a kinesin involved in mitotic processes. This inhibition was competitive with ATP binding, highlighting its potential role in disrupting mitotic spindle formation (Table 2) .
Target ProteinMechanismReference
HSETCompetitive Inhibitor
Eg5Minimal Inhibition

Comparison with Similar Compounds

The uniqueness of 2-(Dimethylamino)ethylamine dihydrochloride lies in its combination of functional groups that confer distinct chemical reactivity compared to related compounds:

  • Similar Compounds :
    • 2-(2-(Dimethylamino)ethoxy)ethanol : Shares a dimethylamino group but lacks the propargyl moiety.
    • Prop-2-ynylamine : Contains a propargyl group but does not have the dimethylamino functionality.

These comparisons underscore the potential versatility of 2-(Dimethylamino)ethylamine dihydrochloride in biochemical applications.

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